

# Spectroscopic Profile of 2-Amino-3-iodophenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-3-iodophenol

Cat. No.: B045077

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-3-iodophenol** (CAS No. 443921-86-6), a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in public databases, this guide combines predicted data based on established spectroscopic principles with general experimental protocols for NMR, IR, and MS analysis. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

## Chemical Structure and Properties

- Molecular Formula: C<sub>6</sub>H<sub>6</sub>INO
- Molecular Weight: 235.02 g/mol
- Appearance: Expected to be a solid at room temperature.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino-3-iodophenol**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

**Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz, DMSO- $\text{d}_6$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~9.5 - 10.5	Singlet (broad)	1H	OH
~7.0 - 7.2	Doublet of doublets	1H	Ar-H
~6.8 - 7.0	Doublet of doublets	1H	Ar-H
~6.6 - 6.8	Triplet	1H	Ar-H
~4.5 - 5.5	Singlet (broad)	2H	$\text{NH}_2$

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the OH and  $\text{NH}_2$  peaks is due to hydrogen bonding and exchange with residual water in the solvent.

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz, DMSO- $\text{d}_6$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
~150 - 155	C-OH
~140 - 145	C- $\text{NH}_2$
~130 - 135	C-I
~120 - 125	Ar-CH
~115 - 120	Ar-CH
~110 - 115	Ar-CH

Note: The carbon attached to the iodine atom is expected to have a lower chemical shift due to the heavy atom effect.

**Table 3: Predicted IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3500	Medium, Sharp	N-H stretch (asymmetric)
3300 - 3400	Medium, Sharp	N-H stretch (symmetric)
3200 - 3600	Broad	O-H stretch (H-bonded)
3000 - 3100	Weak to Medium	Aromatic C-H stretch
1580 - 1620	Medium to Strong	N-H bend and Aromatic C=C stretch
1450 - 1550	Medium to Strong	Aromatic C=C stretch
1200 - 1300	Strong	C-O stretch (phenol)
1000 - 1100	Medium	C-N stretch
600 - 700	Medium to Strong	C-I stretch

**Table 4: Predicted Mass Spectrometry Data**

Adduct	m/z
[M+H] <sup>+</sup>	235.95670
[M+Na] <sup>+</sup>	257.93864
[M-H] <sup>-</sup>	233.94214
[M] <sup>+</sup>	234.94887

Data sourced from PubChem predictions.

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as **2-Amino-3-iodophenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Amino-3-iodophenol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a field strength of 400 MHz or higher.
- <sup>1</sup>H NMR Acquisition:
  - A standard one-pulse sequence is used.
  - The spectral width is set to approximately 16 ppm.
  - A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.
  - The relaxation delay is set to 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
  - The spectral width is set to approximately 250 ppm.
  - A larger number of scans (typically 1024 or more) are required due to the low natural abundance of the <sup>13</sup>C isotope.
  - The relaxation delay is set to 2-5 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or TMS.

## Infrared (IR) Spectroscopy

- Sample Preparation:

- Solid State (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
  - The sample is placed in the beam path, and the sample spectrum is recorded.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is typically recorded in the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

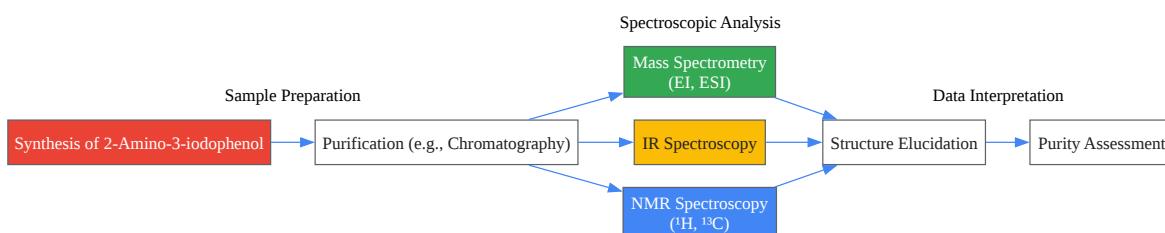
## Mass Spectrometry (MS)

- Sample Introduction and Ionization:
  - Electron Ionization (EI): The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
  - Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source. A high voltage is applied to the solution, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions (e.g.,  $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ ) are formed.

- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is determined to confirm the elemental composition.

## Visualizations

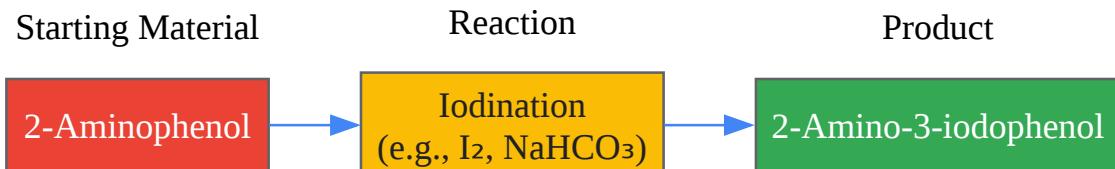
### Logical Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of **2-Amino-3-iodophenol**.

## Proposed Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: A proposed synthetic pathway for **2-Amino-3-iodophenol** starting from 2-Aminophenol.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-iodophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045077#spectroscopic-data-for-2-amino-3-iodophenol-nmr-ir-ms\]](https://www.benchchem.com/product/b045077#spectroscopic-data-for-2-amino-3-iodophenol-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

